

(3-Aminophenyl) 4-Methylbenzenesulfonate: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: (3-aminophenyl) 4-methylbenzenesulfonate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Aminophenyl) 4-methylbenzenesulfonate, also known as m-aminophenyl tosylate, is a bifunctional organic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group and a tosylate moiety—an excellent leaving group—on a phenyl scaffold, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.^{[1][2]} This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental protocols and quantitative data to support its use in research and development.

Core Properties and Characterization

(3-Aminophenyl) 4-methylbenzenesulfonate is a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **(3-Aminophenyl) 4-Methylbenzenesulfonate**

Property	Value	Reference
CAS Number	3865-15-4	[1]
Molecular Formula	C ₁₃ H ₁₃ NO ₃ S	[1]
Molecular Weight	263.31 g/mol	[1]
Appearance	Off-white to pale yellow crystalline powder	
Melting Point	92-95 °C	[1]
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Acetone)	

The structural integrity of **(3-aminophenyl) 4-methylbenzenesulfonate** can be confirmed through various spectroscopic techniques. The expected spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **(3-Aminophenyl) 4-Methylbenzenesulfonate**

Technique	Data
¹ H NMR (DMSO-d ₆)	δ (ppm): 7.70 (d, 2H), 7.40 (d, 2H), 7.10 (t, 1H), 6.60-6.50 (m, 3H), 5.40 (s, 2H, -NH ₂), 2.40 (s, 3H, -CH ₃).[3]
¹³ C NMR (DMSO-d ₆)	δ (ppm): 150.5, 148.8, 145.2, 132.5, 130.2, 128.5, 121.8, 115.6, 111.9, 111.2, 21.1.[4]
IR (KBr, cm ⁻¹)	3450-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1620 (N-H bend), 1590, 1490 (aromatic C=C stretch), 1360, 1175 (S=O stretch), 1100 (C-O stretch).
Mass Spec (ESI-MS)	m/z: 264.07 [M+H] ⁺

Synthesis of (3-Aminophenyl) 4-Methylbenzenesulfonate

The most common and straightforward synthesis of **(3-aminophenyl) 4-methylbenzenesulfonate** involves the selective O-tosylation of 3-aminophenol. The amino group's nucleophilicity is sufficiently lower than that of the hydroxyl group under appropriate basic conditions, allowing for the desired regioselectivity.

Experimental Protocol: Synthesis of (3-Aminophenyl) 4-Methylbenzenesulfonate

Materials:

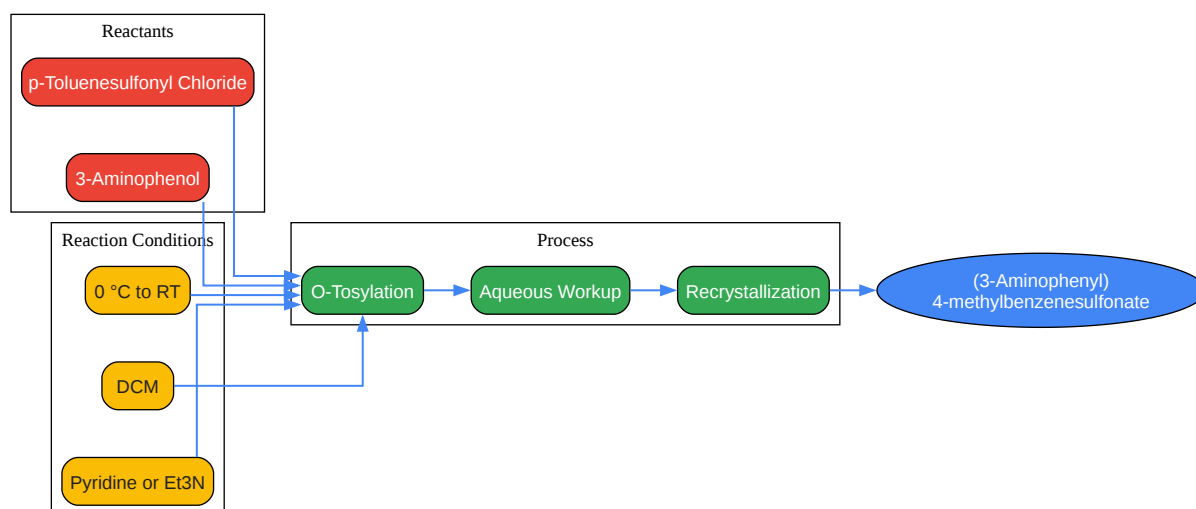
- 3-Aminophenol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine (Et_3N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve 3-aminophenol (1.0 eq.) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add pyridine or triethylamine (1.1 eq.) to the solution and stir for 10 minutes.
- Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in dichloromethane to the reaction mixture.

- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield **(3-aminophenyl) 4-methylbenzenesulfonate** as a crystalline solid.

Expected Yield: 85-95%



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Caption: Synthetic workflow for **(3-aminophenyl) 4-methylbenzenesulfonate**.

Applications in Organic Synthesis

The dual functionality of **(3-aminophenyl) 4-methylbenzenesulfonate** makes it a strategic building block for various synthetic transformations. The tosylate group serves as a leaving group in cross-coupling reactions, while the amino group can be a nucleophile or a site for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The tosylate group is an effective leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Miyaura borylation reactions. This allows for the formation of carbon-carbon bonds at the 3-position of the aniline ring.

(3-Aminophenyl) 4-methylbenzenesulfonate can be converted to its corresponding boronic acid pinacol ester through a palladium-catalyzed borylation reaction. This intermediate is a versatile substrate for subsequent Suzuki-Miyaura couplings.

Table 3: Representative Conditions for Miyaura Borylation of Aryl Tosylates

Catalyst (mol%)	Ligand (mol%)	Base (eq.)	Boron Source (eq.)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Pd(OAc) ₂ (2)	SPhos (4)	KOAc (3)	B ₂ pin ₂ (1.5)	Dioxane	80-100	12-24	70-90	[5]
PdCl ₂ (dppf) (3)	-	KOAc (3)	B ₂ pin ₂ (1.5)	DMSO	80	16	~85	[6]

Experimental Protocol: Miyaura Borylation of **(3-Aminophenyl) 4-Methylbenzenesulfonate**

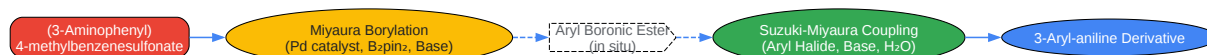
Materials:

- **(3-Aminophenyl) 4-methylbenzenesulfonate**
- Bis(pinacolato)diboron (B₂pin₂)
- Palladium(II) acetate (Pd(OAc)₂)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Potassium acetate (KOAc)
- Anhydrous 1,4-dioxane

Procedure:

- To a flame-dried Schlenk tube, add **(3-aminophenyl) 4-methylbenzenesulfonate** (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium acetate (3.0 eq.).
- Evacuate and backfill the tube with argon or nitrogen three times.
- Add anhydrous 1,4-dioxane via syringe.
- Heat the reaction mixture at 80-100 °C for 12-24 hours.
- Monitor the reaction by GC-MS or TLC.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

A highly efficient application of **(3-aminophenyl) 4-methylbenzenesulfonate** is its use in one-pot, sequential borylation and Suzuki-Miyaura cross-coupling reactions. This streamlines the synthesis of biaryl compounds by avoiding the isolation of the intermediate boronic ester.[1]



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Caption: Logical flow of a one-pot borylation/Suzuki-Miyaura reaction.

Synthesis of Heterocyclic Compounds

The amino group of **(3-aminophenyl) 4-methylbenzenesulfonate** can participate in cyclization reactions to form various heterocyclic systems. For example, it can serve as a precursor for the synthesis of substituted benzothiazoles, which are important scaffolds in medicinal chemistry.[7][8]

Table 4: Synthesis of 2-(4-Aminophenyl)benzothiazoles

Precursor 1	Precursor 2	Reaction Conditions	Product	Yield (%)	Reference
2-Aminothiophenol	4-Aminobenzoic acid	Polyphosphoric acid (PPA), 220 °C	2-(4-Aminophenyl)benzothiazole	~90	[8]
3-Amino-N-(4-nitrophenyl)thiobenzamide	-	K ₃ Fe(CN) ₆ , NaOH, 90 °C	2-(3-Aminophenyl)-6-nitrobenzothiazole	-	

While direct use of **(3-aminophenyl) 4-methylbenzenesulfonate** in benzothiazole synthesis is less common than using aminothiophenols, its derivatives can be employed. For instance, the amino group can be acylated and then subjected to cyclization conditions.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from **(3-aminophenyl) 4-methylbenzenesulfonate** are prevalent in a wide range of biologically active molecules and functional materials.

- **Pharmaceuticals:** The biaryl and heteroaryl structures derived from this building block are core components of many kinase inhibitors, antivirals, and other therapeutic agents.[7] The amino group provides a handle for further derivatization to modulate solubility, bioavailability, and target engagement.
- **Materials Science:** The rigid aromatic core and the potential for hydrogen bonding through the amino group make its derivatives suitable for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and supramolecular assemblies.[1]

Conclusion

(3-Aminophenyl) 4-methylbenzenesulfonate is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the strategic and efficient construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems. The detailed protocols and data presented in this guide underscore its utility and provide a solid foundation for its application in the discovery and development of new pharmaceuticals and advanced materials.

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References

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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